
5,6-Dimethyl-2-phenyl-1,2-dihydropyridine-3,3,4,4-tetracarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dimethyl-2-phenyl-1,2-dihydropyridine-3,3,4,4-tetracarbonitrile is a complex organic compound that belongs to the class of dihydropyridines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2-phenyl-1,2-dihydropyridine-3,3,4,4-tetracarbonitrile typically involves a multi-step process. One common method is the Hantzsch synthesis, which involves the cyclocondensation of acetoacetic ester, aldehyde, and ammonia . The reaction is carried out under controlled conditions, often in the presence of a catalyst and a solvent such as ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
化学反应分析
Types of Reactions
5,6-Dimethyl-2-phenyl-1,2-dihydropyridine-3,3,4,4-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the molecule under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include methanesulfonic acid and sodium nitrite.
Reduction: Hydrogen sources such as diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine derivatives, while reduction can produce various dihydropyridine derivatives.
科学研究应用
5,6-Dimethyl-2-phenyl-1,2-dihydropyridine-3,3,4,4-tetracarbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of biologically active compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and catalysts.
作用机制
The mechanism of action of 5,6-Dimethyl-2-phenyl-1,2-dihydropyridine-3,3,4,4-tetracarbonitrile involves its interaction with molecular targets and pathways. The compound can act as a hydrogen source in reductive amination and conjugate reduction reactions . It may also interact with enzymes and receptors, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
- 2,6-Dimethyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate
- 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid
Uniqueness
5,6-Dimethyl-2-phenyl-1,2-dihydropyridine-3,3,4,4-tetracarbonitrile is unique due to its specific substitution pattern and the presence of multiple nitrile groups
属性
CAS 编号 |
185459-63-6 |
|---|---|
分子式 |
C17H13N5 |
分子量 |
287.32 g/mol |
IUPAC 名称 |
5,6-dimethyl-2-phenyl-1,2-dihydropyridine-3,3,4,4-tetracarbonitrile |
InChI |
InChI=1S/C17H13N5/c1-12-13(2)22-15(14-6-4-3-5-7-14)17(10-20,11-21)16(12,8-18)9-19/h3-7,15,22H,1-2H3 |
InChI 键 |
USYBURAVLAKZOC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC(C(C1(C#N)C#N)(C#N)C#N)C2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


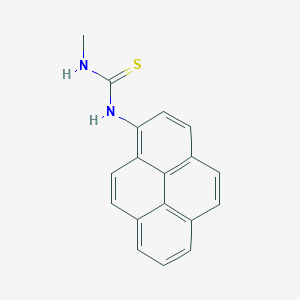
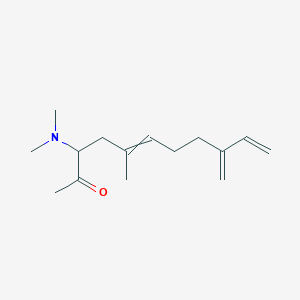
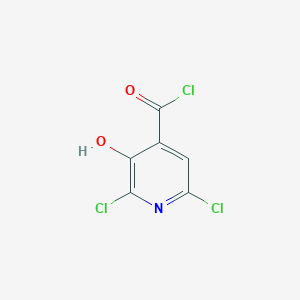
![Tributyl[1-(phenylsulfanyl)butyl]stannane](/img/structure/B14262334.png)
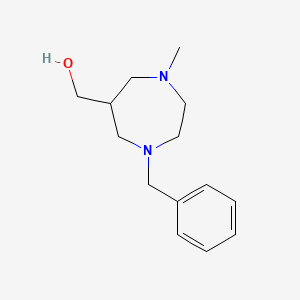
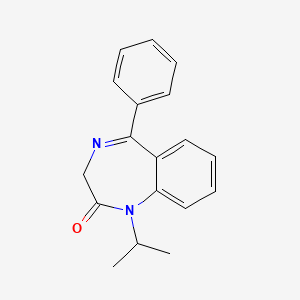
![2-{[3-(Pentadec-8-en-1-yl)phenoxy]methyl}oxirane](/img/structure/B14262344.png)
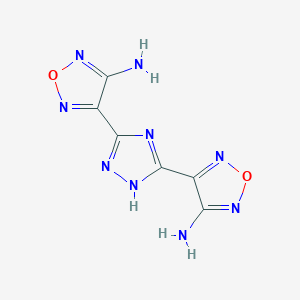
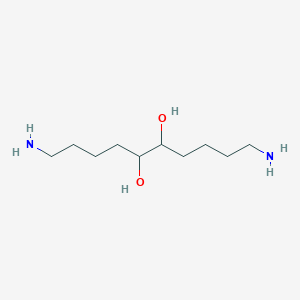
![4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol](/img/structure/B14262356.png)
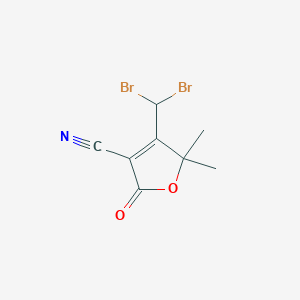
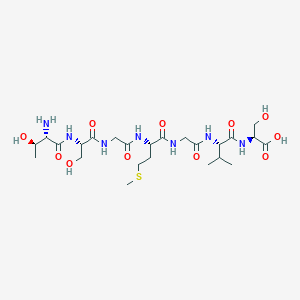
![Benzoic acid, 2-[(cyanothioxomethyl)amino]-, methyl ester](/img/structure/B14262381.png)
![2,4-Hexanedione, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5-dimethyl-](/img/structure/B14262383.png)
